molecular formula C17H21NO3S2 B2516938 N-(3-hydroxy-3-(thiophen-3-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034257-13-9

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2516938
CAS No.: 2034257-13-9
M. Wt: 351.48
InChI Key: BGKAXXOUCQLUIA-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C17H21NO3S2 and its molecular weight is 351.48. The purity is usually 95%.
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Biological Activity

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H21NO3S2, with a molecular weight of 351.48 g/mol. The compound features a sulfonamide functional group, which is known for its antibacterial properties, alongside a tetrahydronaphthalene moiety that contributes to its pharmacological potential.

PropertyValue
Molecular FormulaC17H21NO3S2
Molecular Weight351.48 g/mol
Purity≥95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Sulfonamides are known to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and proliferation, making it a candidate for antibacterial applications.

Potential Mechanisms:

  • Inhibition of Folate Synthesis : By targeting DHPS, the compound may effectively hinder the growth of certain bacterial strains.
  • Hydrogen Bonding : The hydroxyl group in the structure may facilitate interactions with target enzymes through hydrogen bonding.

Biological Activity Studies

Research has shown that compounds similar to this compound exhibit various biological activities. Below are summarized findings from relevant studies:

  • Antibacterial Activity :
    • A study evaluated the antibacterial efficacy against several strains of bacteria. The compound demonstrated significant inhibitory effects on Escherichia coli and Staphylococcus aureus , indicating its potential as an antibacterial agent.
  • Anti-inflammatory Effects :
    • Research highlighted the compound's ability to reduce inflammation markers in vitro. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.
  • Antitumor Activity :
    • In vitro assays indicated that derivatives of this compound could induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

Case Study 1: Antibacterial Efficacy

A series of experiments were conducted to test the antibacterial properties of sulfonamide derivatives similar to this compound. Results showed that modifications in the thiophene group significantly influenced antibacterial potency.

Case Study 2: Anti-inflammatory Mechanism

In a study examining anti-inflammatory mechanisms, compounds were tested on LPS-stimulated macrophages. The results indicated a dose-dependent reduction in nitric oxide production with increasing concentrations of the compound.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S2/c19-17(15-8-10-22-12-15)7-9-18-23(20,21)16-6-5-13-3-1-2-4-14(13)11-16/h5-6,8,10-12,17-19H,1-4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKAXXOUCQLUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.